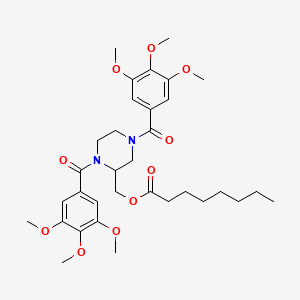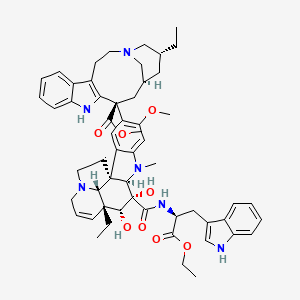
Deoxy-V-Trypt E
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Deoxy-V-Trypt E is a synthetic compound derived from the amino acid tryptophan It is characterized by the removal of an oxygen atom from the tryptophan molecule, resulting in a deoxygenated form
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Deoxy-V-Trypt E typically involves the deoxygenation of tryptophan. One common method is the reduction of tryptophan using a suitable reducing agent under controlled conditions. For instance, the use of sodium borohydride in an aqueous solution can effectively remove the oxygen atom from the tryptophan molecule, yielding this compound.
Industrial Production Methods
Industrial production of this compound often employs microbial biosynthesis. Metabolic engineering of microorganisms such as Escherichia coli can be utilized to produce this compound through fermentation processes. By optimizing the metabolic pathways and enhancing the expression of key enzymes, high yields of this compound can be achieved in an environmentally friendly and cost-effective manner .
化学反応の分析
Types of Reactions
Deoxy-V-Trypt E undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxo derivatives.
Reduction: Further reduction can lead to the formation of fully deoxygenated derivatives.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are effective reducing agents.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Fully deoxygenated derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Deoxy-V-Trypt E has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including as a drug candidate for neurological disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of Deoxy-V-Trypt E involves its interaction with specific molecular targets and pathways. It can act as a substrate for various enzymes, influencing metabolic processes. The deoxygenated form of tryptophan can modulate the activity of enzymes involved in neurotransmitter synthesis, potentially affecting neurological functions .
類似化合物との比較
Similar Compounds
Deoxy-tryptophan: Another deoxygenated form of tryptophan with similar properties.
Deoxy-tyrosine: A deoxygenated form of tyrosine with distinct chemical behavior.
Deoxy-phenylalanine: A deoxygenated form of phenylalanine used in similar applications.
Uniqueness
Its ability to modulate enzyme activity and influence metabolic pathways sets it apart from other deoxygenated amino acids .
特性
CAS番号 |
95273-83-9 |
|---|---|
分子式 |
C56H68N6O8 |
分子量 |
953.2 g/mol |
IUPAC名 |
methyl (13S,15S,17R)-13-[(1R,9R,10S,11R,12R,19R)-10-[[(2S)-1-ethoxy-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate |
InChI |
InChI=1S/C56H68N6O8/c1-7-33-25-34-29-55(52(66)69-6,46-38(19-23-61(31-33)32-34)37-16-11-13-18-42(37)58-46)40-27-39-44(28-45(40)68-5)60(4)49-54(39)21-24-62-22-14-20-53(8-2,48(54)62)50(64)56(49,67)51(65)59-43(47(63)70-9-3)26-35-30-57-41-17-12-10-15-36(35)41/h10-18,20,27-28,30,33-34,43,48-50,57-58,64,67H,7-9,19,21-26,29,31-32H2,1-6H3,(H,59,65)/t33-,34+,43+,48+,49-,50-,53-,54-,55+,56+/m1/s1 |
InChIキー |
GUZHKWGJIUQTGH-CDBVHANDSA-N |
異性体SMILES |
CC[C@@H]1C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)OCC)O)O)CC)OC)C(=O)OC |
正規SMILES |
CCC1CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OCC)O)O)CC)OC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



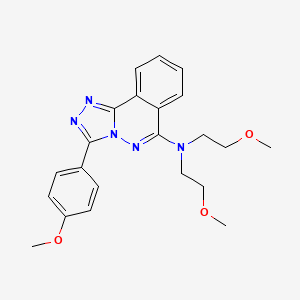
![1-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propyl]-3-hydroxy-2-methylpyridin-4-one](/img/structure/B12763061.png)
![diethyl-[2-[(E)-(4-nitrophenyl)methylideneamino]oxyethyl]azanium;chloride](/img/structure/B12763065.png)
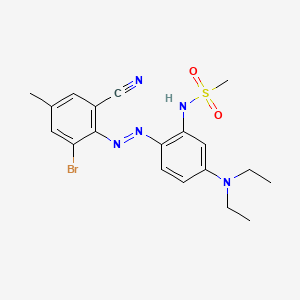


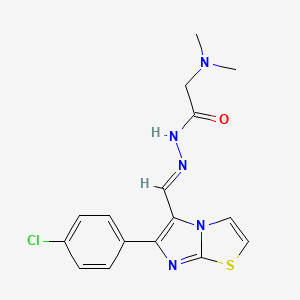

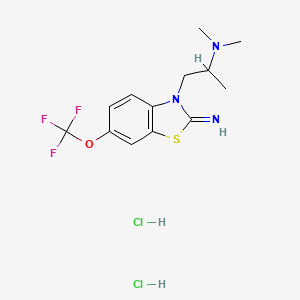


![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-(2-methylpropyl)-4-oxo-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl 1-methyl-1h-imidazole-4-sulfonate](/img/structure/B12763136.png)
